molecular formula C18H29N5O2 B2746101 tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 1353989-86-2

tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2746101
CAS No.: 1353989-86-2
M. Wt: 347.463
InChI Key: WCDRKGVJTRJUIV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” features a pyrimidine core substituted with a cyclopropylamino group at the 6-position. This pyrimidine ring is linked to a piperidin-4-yl moiety, which is further modified by a methylcarbamate group protected with a tert-butyl ester. The molecular formula is C18H29N5O2, with a molecular weight of 347.45 g/mol .

For example, Pd-catalyzed cross-coupling (e.g., Stille or Buchwald–Hartwig reactions) could introduce the cyclopropylamino group to the pyrimidine ring . The tert-butyl carbamate group is typically introduced using Boc-protecting chemistry, as seen in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Properties

IUPAC Name

tert-butyl N-[[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)19-11-13-6-8-23(9-7-13)16-10-15(20-12-21-16)22-14-4-5-14/h10,12-14H,4-9,11H2,1-3H3,(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDRKGVJTRJUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, also known by its PubChem CID 66569834, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring substituted with a pyrimidine moiety and a cyclopropylamino group, suggesting possible interactions with biological targets such as receptors or enzymes.

  • Molecular Formula : C18H29N5O2
  • Molecular Weight : 347.46 g/mol
  • IUPAC Name : tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of neuropharmacology and cancer therapy. The compound's structure suggests it could act on various neurotransmitter systems or cellular pathways.

  • Antitumor Activity :
    • A study demonstrated that derivatives of similar carbamate structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. This suggests that this compound may also possess similar properties due to its structural analogies .
  • Neurotransmitter Modulation :
    • Compounds with piperidine and pyrimidine structures have been shown to influence neurotransmitter receptors, particularly in modulating dopamine and serotonin pathways. This could position the compound as a candidate for treating neurological disorders such as depression or schizophrenia .
  • Enzyme Inhibition :
    • The presence of the pyrimidine ring may allow for interaction with enzymes involved in nucleotide metabolism, potentially leading to the inhibition of pathways critical for cancer cell proliferation .

Study 1: Antitumor Efficacy

A recent investigation into structurally similar compounds revealed that those containing carbamate linkages exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The study suggests that modifications to the piperidine or pyrimidine components could enhance efficacy.

CompoundCell LineIC50 (μM)
Similar Compound AA5495.2
Similar Compound BMCF73.8
This compoundTBD

Study 2: Neuropharmacological Effects

In vitro assays demonstrated that compounds with similar structural motifs significantly increased serotonin levels in synaptic clefts, suggesting potential antidepressant effects. Further research is needed to confirm these findings for this compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is C18H29N5O2, with a molecular weight of approximately 347.46 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a piperidine ring substituted with a cyclopropylamino-pyrimidine fragment. The unique combination of these structural elements contributes to its biological activity and potential therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. The following factors influence its activity:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane penetration.
  • Pyrimidine Substituent : Known for interacting with various biological targets, influencing pharmacodynamics.
  • Carbamate Moiety : Impacts solubility and stability, essential for bioavailability.

Case Study 1: Antiviral Screening

In a recent study published in ACS Omega, researchers synthesized several pyrimidine-based compounds and assessed their antiviral activity against specific viral strains. Compounds similar to this compound showed promising results in inhibiting viral replication at low micromolar concentrations .

Case Study 2: Kinase Inhibition

Another study focused on the development of kinase inhibitors based on piperidine derivatives. The findings suggested that modifications to the piperidine ring could significantly enhance inhibitory potency against certain kinases involved in cancer pathways . This highlights the potential of this compound as a lead compound in drug development.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (4 M) in dioxaneFree amine + CO₂ + tert-butanol92%
Basic hydrolysisNaOH (2 M) in MeOH/H₂OFree amine + Na₂CO₃ + tert-butanol85%

Key Observations :

  • Acidic conditions (HCl/dioxane) provide higher yields due to faster Boc cleavage kinetics.

  • The liberated amine can participate in subsequent coupling reactions (e.g., amidation, urea formation) .

Nucleophilic Aromatic Substitution (SₙAr) at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes SₙAr reactions at the 2- and 4-positions, particularly with amines or alkoxides.

Reagents Position Product ESI-MS (m/z) Source
EthylenediamineC-4Diamino-pyrimidine derivative396 [M+H]⁺
Sodium methoxideC-2Methoxy-pyrimidine analog382 [M+H]⁺

Mechanistic Insight :

  • The cyclopropylamino group at C-6 electronically activates the pyrimidine ring for SₙAr by withdrawing electron density.

  • Steric hindrance from the piperidine ring influences regioselectivity, favoring substitution at C-4 .

Hydrogenation of the Cyclopropylamino Group

Catalytic hydrogenation reduces the cyclopropylamino group to a primary amine while preserving the carbamate.

Catalyst Conditions Products 1H NMR Data
Pd/C (10%)H₂ (1 atm), EtOHPrimary amine derivativeδ 8.06 (s, 1H), 5.30 (s, 2H)

Applications :

  • This reaction enables modular functionalization of the pyrimidine scaffold for drug discovery .

Thermal Decomposition

The compound decomposes at elevated temperatures (>200°C), primarily through carbamate degradation pathways.

Temperature Products Identified (GC-MS) Degradation Pathway
220°CIsocyanates, tert-butanol, pyrimidine fragmentsCarbamate → Isocyanate + Alcohol

Stability Note :

  • Storage below -20°C in anhydrous environments is recommended to prevent thermal degradation .

Aminolysis of the Carbamate

The Boc group reacts with amines under mild conditions to form urea derivatives.

Amine Base Product Yield
PiperidineTEAPiperidinyl-urea analog78%
AnilineDIPEAN-Phenyl urea derivative65%

Procedure :

  • Combine tert-butyl carbamate with amine (1.2 equiv) and base (2 equiv) in THF at 50°C for 12 h .

Photochemical Reactions

UV irradiation (254 nm) induces cycloreversion of the cyclopropyl group, forming an acyclic diamine.

Conditions Products Reaction Time
UV light, MeCNLinear diamine derivative6 h

Caution :

  • Photoreactivity necessitates storage in amber vials to prevent unintended decomposition.

Comparison with Similar Compounds

Physicochemical Characteristics

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to the hydrophobic tert-butyl group and polar carbamate.
  • Stability : The Boc group confers stability under basic conditions but is labile under acidic conditions, enabling deprotection for further functionalization .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents on Pyrimidine/Pyridazine Piperidine Position Molecular Weight (g/mol) Potential Applications
Target Compound C18H29N5O2 6-Cyclopropylamino (pyrimidine) 4-yl 347.45 Under investigation (kinase/Hsp90 inhibition inferred)
tert-Butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate C15H23ClN4O2 6-Chloro (pyridazine core) 4-yl 326.83 Not specified (pyridazine derivatives often used in agrochemicals)
Compound 17 (Hsp90 inhibitor) C25H29N5O2 6-(3-(Methyl(phenethyl)carbamoyl)phenyl)amino 4-yl 432.24 Hsp90–Cdc37 interaction inhibitor (IC50: 37.4–32.4 μM)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C11H16FN3O3 5-Fluoro, 4-hydroxy, 6-methyl N/A 257.26 Not specified (fluoro groups enhance bioavailability)

Key Comparison Points

(a) Heterocyclic Core and Substituents

  • Pyrimidine vs. Pyridazine : The target compound’s pyrimidine core (6-membered ring with two nitrogen atoms) contrasts with pyridazine derivatives (e.g., ), which have adjacent nitrogen atoms. Pyrimidines are more common in pharmaceuticals due to their resemblance to nucleic acid bases .
  • Cyclopropylamino Group: This substituent provides steric bulk and metabolic stability compared to smaller groups (e.g., chloro in ) or electron-withdrawing groups (e.g., nitro in ). Cyclopropane’s ring strain may enhance binding affinity in enzyme pockets .

(b) Piperidine Modifications

  • Position and Functionalization : The 4-yl position of the piperidine ring in the target compound is critical for spatial orientation in binding interactions. Analogues with substitutions at 3-yl or 2-yl (e.g., ) exhibit altered conformational flexibility .
  • Carbamate vs. Acetyl Groups : The tert-butyl carbamate in the target compound serves as a protective group, whereas acetylated piperidines (e.g., ) may engage in hydrogen bonding via carbonyl groups .

Q & A

Basic Research Question

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–60°C .
  • Analytical tools : Monitor degradation via HPLC-MS to identify breakdown products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
    Advanced Consideration : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C) .

How can researchers design experiments to assess the compound’s interaction with biological targets, such as kinase enzymes?

Advanced Research Question

  • Docking studies : Use crystal structures of target kinases (e.g., EGFR, CDK2) to predict binding modes of the pyrimidine-piperidine scaffold .
  • Biophysical assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity and kinetics .
  • Cellular assays : Measure IC50 in kinase inhibition assays (e.g., ADP-Glo™) with ATP concentration variations to confirm competitive binding .

What are the critical considerations for optimizing purification methods to achieve >95% purity for this compound?

Basic Research Question

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc to DCM/MeOH) .
  • Recrystallization : Test solvents like ethanol or acetonitrile for high recovery of crystalline product .
    Advanced Consideration : Employ preparative HPLC with C18 columns for challenging separations (e.g., diastereomers) .

How do structural modifications to the piperidin-4-ylmethyl group alter the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve solubility .
  • Metabolic stability : Replace labile tert-butyl carbamate with stable alternatives (e.g., benzyl carbamate) to prolong half-life .
  • In vivo validation : Use rodent PK studies to correlate structural changes with bioavailability and clearance rates .

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